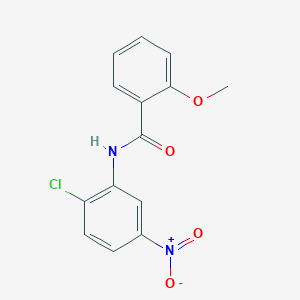
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide, also known as CNB-001, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of benzamides and has been found to exhibit promising results in various preclinical studies.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been found to exhibit neuroprotective and neuroregenerative properties, which make it a promising candidate for the treatment of these disorders.
Mécanisme D'action
The exact mechanism of action of N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is not fully understood. However, it has been found to modulate several key pathways involved in neurodegeneration and neuroinflammation. It has been shown to activate the Nrf2-ARE pathway, which is responsible for the upregulation of antioxidant and detoxification enzymes. It also inhibits the activation of microglia and astrocytes, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has been found to exhibit several biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress, and decrease inflammation in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to enhance neurogenesis and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to exhibit low toxicity and good bioavailability. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research on N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in neurological disorders. Another direction is to elucidate its exact mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its pharmacokinetic properties and develop more effective formulations. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is a novel compound that has shown promising results in various preclinical studies. Its potential therapeutic applications in neurological disorders make it an important area of research. Further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide can be synthesized by reacting 2-chloro-5-nitrophenyl isocyanate with 2-methoxybenzamide in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-5-3-2-4-10(13)14(18)16-12-8-9(17(19)20)6-7-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIVMEFMJIRWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5886990.png)


![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![4-(3-{[{2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5887010.png)


![3-methyl-9-phenyl-2H-pyrazolo[1',5':3,4][1,3,5]triazino[1,2-b][1,2,4]triazin-2-one](/img/structure/B5887030.png)
![dimethyl 5-[(2,4-dimethylbenzoyl)amino]isophthalate](/img/structure/B5887041.png)
![N-(2,3-dimethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5887044.png)
![N-{5-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887046.png)
![3-[8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5887052.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B5887055.png)
![N-benzyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5887062.png)